molecular formula C15H16N2O3S2 B2500864 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide CAS No. 1206988-64-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide

Cat. No.: B2500864
CAS No.: 1206988-64-8
M. Wt: 336.42
InChI Key: ULQFBJBQTCFTTD-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 1,1-dioxidoisothiazolidinyl substituent on the phenyl ring. The compound’s structure combines a thiophene-3-carboxamide core with a methylphenyl group modified by a saturated isothiazolidine ring system, making it structurally unique among aromatic amides.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11-3-4-13(17-6-2-8-22(17,19)20)9-14(11)16-15(18)12-5-7-21-10-12/h3-5,7,9-10H,2,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQFBJBQTCFTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-3-carboxamide is a synthetic organic compound that has garnered interest due to its complex structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on the available literature.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidine moiety, a thiophene ring, and a 2-methylphenyl substituent. Its molecular formula is not explicitly stated in the available literature, but it is crucial for understanding its interactions within biological systems.

Biological Activity Overview

Despite its potential, there is a notable lack of extensive research specifically addressing the biological activity of this compound. However, initial studies suggest several areas of interest:

  • Potential Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, related structures have been evaluated for their ability to disrupt microtubule formation, a mechanism often exploited in cancer therapies .
  • Protein Interaction Studies : Preliminary data indicate that this compound may interact with specific proteins or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance could elucidate binding affinities and kinetics.
  • Chemical Reactivity : The compound's dioxidoisothiazolidine structure may confer unique chemical reactivity that could be leveraged for biological applications. Understanding these properties is essential for developing therapeutic agents.

Data Table: Comparison of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AMicrotubule disruption; anticancer
Compound BStructure BLarvicidal against Aedes aegypti
This compoundTarget CompoundPotential anticancer and protein interaction

Comparison with Similar Compounds

Structural and Functional Insights

  • Dihedral Angles : The target compound’s sulfone group may influence ring planarity differently than nitro or alkyl substituents. For example, N-(2-nitrophenyl)thiophene-2-carboxamide shows smaller dihedral angles (8.50°–13.53°) compared to its furan analog (9.71°) , suggesting thiophene’s larger atomic radius affects packing.
  • Solubility : Sulfone groups typically enhance aqueous solubility over nitro or alkyl groups, which could improve the target compound’s pharmacokinetics.
  • Toxicity Profile: Replacing nitro groups (associated with genotoxicity ) with sulfones may mitigate safety concerns, though direct evidence is needed.

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